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Introduction

A 83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta

(TGF-β) superfamily type I receptors ALK4, ALK5, and ALK7.[1] These receptors are crucial

components of the TGF-β/Activin/Nodal signaling pathway, which plays a pivotal role in

regulating pluripotency and directing cell fate decisions during embryonic development and in

vitro differentiation of pluripotent stem cells. By inhibiting this pathway, A 83-01 effectively

blocks the phosphorylation of downstream mediators SMAD2 and SMAD3, thereby influencing

lineage specification. This targeted inhibition makes A 83-01 an invaluable tool for researchers

and drug development professionals working with induced pluripotent stem cells (iPSCs),

enabling more precise control over directed differentiation into various somatic cell types.

Mechanism of Action

The TGF-β/Activin/Nodal signaling pathway is fundamental in maintaining the pluripotent state

of iPSCs and is one of the first pathways manipulated to initiate differentiation. Ligands such as

Activin A and Nodal bind to a complex of type I and type II serine/threonine kinase receptors.

This binding event leads to the phosphorylation and activation of the type I receptors

(ALK4/5/7), which in turn phosphorylate the receptor-regulated SMADs (R-SMADs), SMAD2

and SMAD3. Phosphorylated SMAD2/3 then forms a complex with SMAD4, translocates to the

nucleus, and acts as a transcription factor to regulate the expression of target genes involved

in lineage commitment, particularly towards definitive endoderm and mesoderm.[2]
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A 83-01 competitively binds to the ATP-binding site of the ALK4, ALK5, and ALK7 kinases,

preventing their activation and the subsequent phosphorylation of SMAD2/3. This blockade

effectively silences the downstream signaling cascade, thereby inhibiting differentiation towards

endodermal and mesodermal lineages and promoting differentiation towards ectodermal fates,

such as neural lineages.[2]

Applications in iPSC Differentiation

A 83-01 is utilized in a variety of directed differentiation protocols, often in combination with

other small molecules that target other key signaling pathways (e.g., Wnt, FGF, BMP). Its

primary roles include:

Neural Induction: Inhibition of the TGF-β pathway by A 83-01, often in conjunction with BMP

signaling inhibition (e.g., using Noggin or LDN193189), is a cornerstone of many neural

induction protocols. This "dual SMAD inhibition" efficiently directs iPSCs towards a neural

ectoderm fate, forming the foundation for generating various neuronal and glial subtypes.[3]

Cardiomyocyte Differentiation: While the role of TGF-β signaling in cardiac differentiation is

complex and stage-specific, A 83-01 can be used at specific time points to modulate lineage

decisions and improve the efficiency of cardiomyocyte generation.

Endothelial Cell Differentiation and Expansion: A 83-01 is used to promote the differentiation

and expansion of endothelial progenitor cells from iPSCs. For instance, a combination of A

83-01, a ROCK inhibitor (Y-27632), and a GSK3β inhibitor (CHIR-99021) has been shown to

enhance the proliferative capacity of iPSC-derived endothelial progenitor cells.

Endoderm Specification: While seemingly counterintuitive, timed inhibition of the TGF-β

pathway with A 83-01 can be used in multi-step protocols to refine the specification of certain

endodermal lineages, such as posterior gut progenitors, when combined with other signaling

modulators.

Quantitative Data
The following tables summarize quantitative data from various studies on the use of A 83-01 in

directed differentiation of iPSCs.

Table 1: Differentiation Efficiency
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Table 2: Functional Assay Data
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Signaling Pathways and Experimental Workflows
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TGF-β/SMAD signaling pathway and the inhibitory action of A 83-01.

Experimental Workflows

Initial Culture Lineage Induction

Lineage Specification

Maturation

iPSCs in Pluripotent Culture

Induction of Differentiation
(e.g., Dual SMAD Inhibition)

Lineage-Specific Progenitors
(e.g., Neural Progenitors)

A 83-01
(TGF-β Inhibition)

Mature Differentiated Cells
(e.g., Neurons, Cardiomyocytes)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b8088051?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8088051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

General workflow for directed differentiation of iPSCs using A 83-01.

iPSC-derived Endothelial
Progenitor Cells (iEPCs)

Culture in EPC medium with
EGF and FGF2

Add Small Molecule Cocktail:
- A 83-01 (0.5 µM)
- Y-27632 (10 µM)

- CHIR-99021 (3 µM)

Expanded iEPC Population
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Workflow for the expansion of iPSC-derived endothelial progenitor cells.

Experimental Protocols
Protocol 1: Expansion of iPSC-Derived Endothelial Progenitor Cells (iEPCs)

This protocol is adapted from a study demonstrating the enhanced proliferation of iEPCs using

a combination of small molecules including A 83-01.[4]

Materials:

iPSC-derived Endothelial Progenitor Cells (iEPCs)

EPC medium

Recombinant Human Epidermal Growth Factor (EGF)
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Recombinant Human Fibroblast Growth Factor 2 (FGF2)

A 83-01 (0.5 µM final concentration)

Y-27632 (10 µM final concentration)

CHIR-99021 (3 µM final concentration)

VTN-N coated culture vessels

TrypLE Select

D-PBS (-)

Procedure:

Cell Seeding:

Culture purified iEPCs in EPC medium supplemented with 10 ng/mL EGF and 20 ng/mL

FGF2.

For the expansion condition, add the small molecule cocktail: 0.5 µM A 83-01, 10 µM Y-

27632, and 3 µM CHIR-99021.

Seed the iEPCs onto VTN-N coated dishes at a density of 1.5 × 10⁴ cells/cm².

Cell Culture and Maintenance:

Incubate the cells at 37°C in a humidified incubator with 5% CO₂.

Change the medium on the first and third days after seeding.

Passaging:

When cells reach the desired confluency, wash them once with D-PBS (-).

Dissociate the cells using TrypLE Select.
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Collect the dissociated cells in a tube containing fresh medium and centrifuge at 100 × g

for 5 minutes.

Resuspend the cell pellet in fresh medium and re-seed onto newly coated dishes as

described in step 1.

Protocol 2: Differentiation of iPSCs into Brain Microvascular Endothelial-Like Cells (iBMELCs)

This protocol describes a method to enhance the barrier properties of iBMELCs by timed

application of A 83-01.

Materials:

Human iPSCs

StemSure hPSC medium

FGF2

Unconditioned Medium (UM; iPSC medium without FGF2)

EC medium (Human Endothelial-SFM with 1% PDS, 20 ng/mL FGF2, and 10 µM all-trans

retinoic acid)

A 83-01 (1 µM final concentration)

Fibronectin and Collagen IV coated plates or inserts

Accutase

Procedure:

Initial Differentiation:

Culture iPSCs on Matrigel-coated plates in StemSure hPSC medium with 35 ng/mL FGF2.

When cells reach 70% confluency, switch to UM for 6 days, changing the medium daily.

Endothelial Specification:
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On day 7, switch to EC medium for 2 days.

Cell Plating:

On day 9, detach cells with Accutase and plate them onto fibronectin/collagen IV coated

plates or Transwell inserts at a density of 3.0 × 10⁵ cells/insert. Culture for 24 hours in EC

medium.

A 83-01 Treatment:

On day 10, replace the medium with EC medium lacking FGF2 and RA.

From day 8 to day 10 of the entire differentiation process, treat the cells with 1 µM A 83-

01.

Maturation and Analysis:

After day 10, culture the cells in EC medium without FGF2 and RA.

Assess barrier function by measuring Transendothelial Electrical Resistance (TEER) and

permeability to Lucifer Yellow.

Protocol 3: General Protocol for Neural Induction of iPSCs using Dual SMAD Inhibition

This protocol provides a general framework for directing iPSCs towards a neural fate using A

83-01 in combination with a BMP inhibitor.

Materials:

Human iPSCs

Neural Induction Medium (e.g., DMEM/F12 with N2 and B27 supplements)

A 83-01 (e.g., 0.5-2 µM final concentration)

BMP inhibitor (e.g., LDN193189 at 100-500 nM or Noggin at 100 ng/mL)

ROCK inhibitor (e.g., Y-27632) for single-cell passaging
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Accutase or other gentle cell dissociation reagent

Matrigel or other suitable matrix-coated plates

Procedure:

iPSC Culture:

Maintain iPSCs in a pluripotent state on Matrigel-coated plates with appropriate

maintenance medium.

Initiation of Neural Induction:

When iPSCs reach 70-80% confluency, dissociate them into single cells using Accutase.

Plate the cells onto Matrigel-coated plates at a suitable density in neural induction medium

supplemented with a ROCK inhibitor to enhance survival.

Dual SMAD Inhibition:

On the following day, replace the medium with fresh neural induction medium containing A

83-01 and a BMP inhibitor.

Continue to culture the cells for 7-10 days, changing the medium daily.

Neural Progenitor Cell Formation:

During this period, the cells will transition to a neural progenitor cell (NPC) morphology,

often forming neural rosettes.

Further Differentiation:

The resulting NPCs can be further differentiated into specific neuronal and glial subtypes

by withdrawing the dual SMAD inhibitors and adding appropriate patterning factors and

maturation cues.

Note: The optimal concentrations of small molecules and the duration of treatment may vary

depending on the specific iPSC line and the desired neuronal subtype. It is recommended to
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optimize these parameters for each new cell line and differentiation goal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. academic.oup.com [academic.oup.com]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. scispace.com [scispace.com]

5. Frontiers | Human-Induced Pluripotent Stem Cells Manufactured Using a Current Good
Manufacturing Practice-Compliant Process Differentiate Into Clinically Relevant Cells From
Three Germ Layers [frontiersin.org]

To cite this document: BenchChem. [Application Notes: A 83-01 in Directed Differentiation of
iPSCs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8088051#a-83-01-in-directed-differentiation-of-ipscs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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